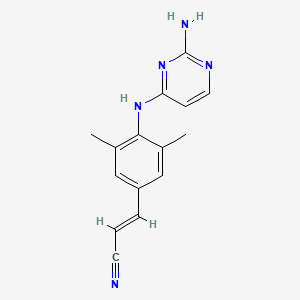
2-Bromo-N,N-bis(4-methoxyphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C20H18BrNO2. It is known for its applications in various fields, including organic synthesis and material science. The compound is characterized by the presence of a bromine atom and two methoxyphenyl groups attached to an aniline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-bis(4-methoxyphenyl)aniline typically involves a series of organic reactions. One common method includes the bromination of N,N-bis(4-methoxyphenyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
化学反応の分析
Types of Reactions
2-Bromo-N,N-bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
2-Bromo-N,N-bis(4-methoxyphenyl)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as hole-transporting materials for perovskite solar cells.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-N,N-bis(4-methoxyphenyl)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its mechanism of action is often studied in the context of its applications in organic synthesis and material science .
類似化合物との比較
2-Bromo-N,N-bis(4-methoxyphenyl)aniline can be compared with other similar compounds, such as:
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar structure but different substitution pattern.
N,N-bis(4-methoxyphenyl)aniline: Lacks the bromine atom, leading to different reactivity.
4,4’-Dimethoxytriphenylamine: Similar core structure but different functional groups.
These comparisons highlight the unique properties of this compound, such as its bromine atom, which imparts distinct reactivity and applications.
特性
分子式 |
C20H18BrNO2 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
2-bromo-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C20H18BrNO2/c1-23-17-11-7-15(8-12-17)22(20-6-4-3-5-19(20)21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3 |
InChIキー |
JMHKEVDGFIDXJU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



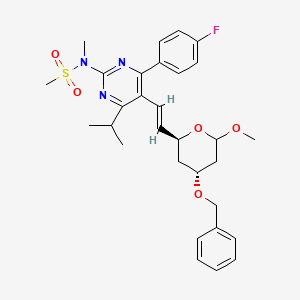
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281001.png)
![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)
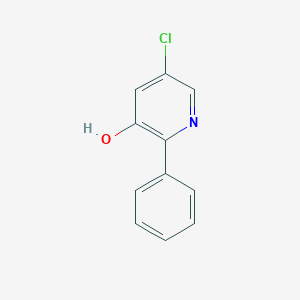
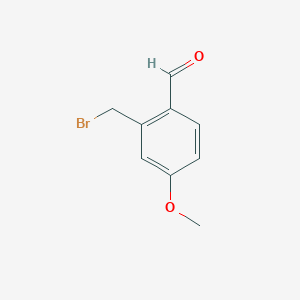
![racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B15281011.png)
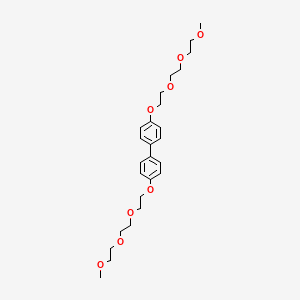
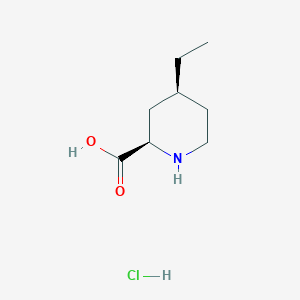
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B15281044.png)
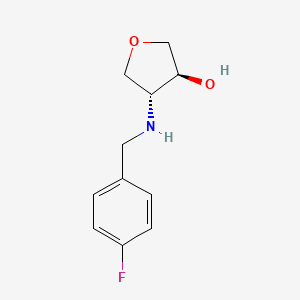
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281052.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)
